Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate
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Overview
Description
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring.
Preparation Methods
The synthesis of ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate typically involves the condensation of β-dicarbonyl and amine compounds. One common method is the reaction of ethyl 4-aminobenzoate with 2,4-diaminopyrimidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods may involve the use of microwave irradiation to enhance the reaction rate and yield. For instance, the synthesis of similar pyrimidine derivatives has been achieved using microwave irradiation, resulting in moderate to high yields .
Chemical Reactions Analysis
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division in microorganisms .
Comparison with Similar Compounds
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate can be compared with other pyrimidine derivatives, such as:
2,4-Diaminopyrimidine: A core structure in many bioactive molecules, including antifolate drugs like trimethoprim.
Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate: Another pyrimidine derivative with similar structural features but different biological activities.
Properties
CAS No. |
20781-07-1 |
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Molecular Formula |
C14H15N5O2 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C14H15N5O2/c1-2-21-13(20)9-3-5-11(6-4-9)17-7-10-8-18-14(16)19-12(10)15/h3-8H,2H2,1H3,(H4,15,16,18,19) |
InChI Key |
LPRPVWGPCMQLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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